9,10-Dihydrophenanthrene-9,10-diol
Overview
Description
“9,10-Dihydrophenanthrene-9,10-diol” is a dihydrophenanthrenediol . It has an empirical formula of C14H12 and a molecular weight of 180.25 . The IUPAC Standard InChI is InChI=1S/C14H12O2/c15-13-11-7-3-1-5-9 (11)10-6-2-4-8-12 (10)14 (13)16/h1-8,13-16H .
Molecular Structure Analysis
The molecular structure of “9,10-Dihydrophenanthrene-9,10-diol” can be represented by the SMILES string OC1C(O)c2ccccc2-c2ccccc12
. This indicates that the molecule has a phenanthrene core with two hydroxyl groups attached to the 9th and 10th carbon atoms.
Physical And Chemical Properties Analysis
“9,10-Dihydrophenanthrene-9,10-diol” is a liquid at room temperature . It has a boiling point of 168-169 °C/15 mmHg and a melting point of 30-35 °C . It is also classified as a combustible liquid .
Scientific Research Applications
Synthesis and Blue Emission Properties
9,10-Dihydrophenanthrene-9,10-diol has been used in the facile synthesis of novel phenanthrenes and polyphenanthrenes. This synthesis, utilizing Zn/H+ in acetic acid, yields products with efficient blue emission, indicating potential applications in material science and optoelectronics (He et al., 2008).
Antitumor Activity in Aquatic Plants
This compound has been isolated from the aquatic plant Juncus effusus, along with other metabolites. Notably, some of these metabolites have demonstrated promising antitumor activity (Greca et al., 1992).
Structural Studies and Molecular Interactions
Investigations into the molecular structures of 9,10-Dihydrophenanthrene derivatives, exploring the effects of various substituents, provide insights into their chemical behavior and interactions, important for medicinal chemistry and material science applications (Suzuki et al., 2000).
Cytotoxic Properties
Further studies on Juncus effusus revealed nine 9,10-dihydrophenanthrenes, many exhibiting significant cytotoxic properties, highlighting their potential in cancer research and therapy development (Della Greca et al., 1993).
Fluorescence and Electrochemical Applications
Electrochemical copolymerization of 9,10-Dihydrophenanthrene with other compounds has resulted in novel copolymers with tunable fluorescence properties, indicating uses in sensor technology and electronic devices (Liu et al., 2010).
Scavenging Activity on Free Radicals
Some derivatives of 9,10-Dihydrophenanthrene have shown DPPH free radical scavenging activity, suggesting potential in antioxidant research and applications in health sciences (Guo et al., 2007).
Asymmetric Synthesis for Chiral Derivatives
A Pd-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation method was developed for synthesizing chiral 9,10-dihydrophenanthrenes, important for creating specific molecular configurations in pharmaceuticals (Suzuki et al., 2012).
Antimicrobial Properties
Juncusol, a 9,10-dihydrophenanthrene compound, has demonstrated antimicrobial activity, especially against gram-positive microorganisms, indicating potential in developing new antimicrobial agents (Chapatwala et al., 1981).
Safety And Hazards
properties
IUPAC Name |
9,10-dihydrophenanthrene-9,10-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,13-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXNBQWUTDDOKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C32)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297261 | |
Record name | 9,10-Dihydro-9,10-phenanthrenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dihydrophenanthrene-9,10-diol | |
CAS RN |
25061-77-2, 2510-71-6 | |
Record name | 9,10-Dihydro-9,10-phenanthrenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25061-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Phenanthrenediol, 9,10-dihydro- (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Dihydroxy-9,10-dihydrophenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025061772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9, 9,10-dihydro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249833 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Dihydro-9,10-phenanthrenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301297261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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